molecular formula C19H24N2O4 B1194477 Tolamolol CAS No. 38103-61-6

Tolamolol

Cat. No.: B1194477
CAS No.: 38103-61-6
M. Wt: 344.4 g/mol
InChI Key: SKQDKFOTIPJUSV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tolamolol involves several key steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Common techniques include solvent extraction, solid-phase extraction, and high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

Tolamolol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and substituted aromatic compounds .

Scientific Research Applications

Tolamolol has a wide range of scientific research applications:

Mechanism of Action

Tolamolol exerts its effects by blocking beta adrenergic receptors, specifically the beta-1 receptors in the heart. This leads to a decrease in heart rate and myocardial contractility, thereby reducing cardiac output and blood pressure. The molecular targets include the beta-1 adrenergic receptors, and the pathways involved are primarily related to the inhibition of cyclic adenosine monophosphate (cAMP) production .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its specific structural features, such as the p-carbamoyl phenoxy-ethyl group, which contributes to its cardioselectivity and reduced membrane effects .

Properties

CAS No.

38103-61-6

Molecular Formula

C19H24N2O4

Molecular Weight

344.4 g/mol

IUPAC Name

4-[2-[[2-hydroxy-3-(2-methylphenoxy)propyl]amino]ethoxy]benzamide

InChI

InChI=1S/C19H24N2O4/c1-14-4-2-3-5-18(14)25-13-16(22)12-21-10-11-24-17-8-6-15(7-9-17)19(20)23/h2-9,16,21-22H,10-13H2,1H3,(H2,20,23)

InChI Key

SKQDKFOTIPJUSV-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OCC(CNCCOC2=CC=C(C=C2)C(=O)N)O

Canonical SMILES

CC1=CC=CC=C1OCC(CNCCOC2=CC=C(C=C2)C(=O)N)O

38103-61-6

Synonyms

4-(2-(2-hydroxy-3-o-tolyloxypropylamino)ethoxy)benzamide
tolamolol
tolamolol monohydrochloride, (+-)-isomer
tolamolol sulfate, (+-)-isomer
tolamolol, (+-)-isomer
tolamolol, (R)-isomer
tolamolol, (S)-isomer
totamidol
UK 6558-01
UK-6558-01

Origin of Product

United States

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